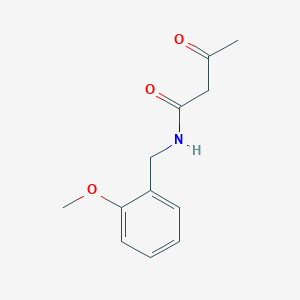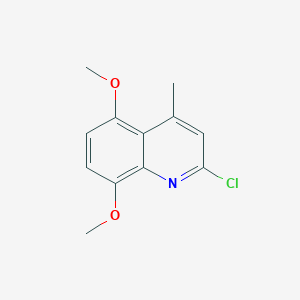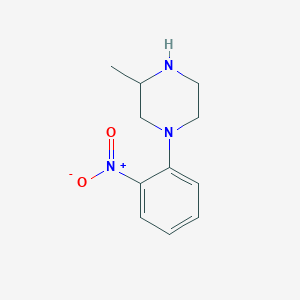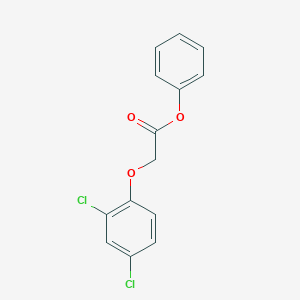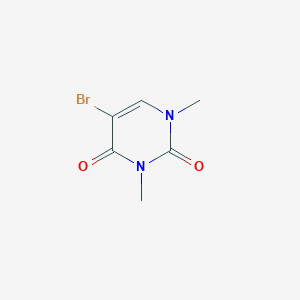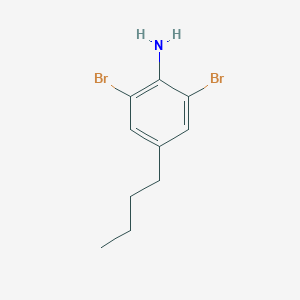
5-(4-Chlorophenyl)-3,7-diphenyl-4H-1,2-diazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Chlorophenyl)-3,7-diphenyl-4H-1,2-diazepine, also known as clozapine, is a tricyclic dibenzodiazepine derivative that has been extensively studied for its therapeutic potential in treating various psychiatric disorders. It was first synthesized in the 1960s and was initially developed as an antihistamine. However, it was later found to have potent antipsychotic properties, and it is now primarily used to treat schizophrenia and other psychotic disorders.
Mecanismo De Acción
The exact mechanism of action of 5-(4-Chlorophenyl)-3,7-diphenyl-4H-1,2-diazepine is not fully understood, but it is thought to work by blocking dopamine receptors in the brain. This leads to a decrease in the activity of dopamine in certain areas of the brain, which is believed to be responsible for the antipsychotic effects of the drug.
Efectos Bioquímicos Y Fisiológicos
Clozapine has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the activity of dopamine in certain areas of the brain, which is believed to be responsible for its antipsychotic effects. It has also been shown to affect other neurotransmitters, including serotonin, norepinephrine, and acetylcholine. Clozapine has been shown to have a number of side effects, including sedation, weight gain, and metabolic changes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Clozapine has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied and is well understood, which makes it a useful tool for studying the mechanisms of psychiatric disorders. However, one limitation is that it has a number of side effects, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 5-(4-Chlorophenyl)-3,7-diphenyl-4H-1,2-diazepine. One area of interest is the development of new drugs that are based on the structure of 5-(4-Chlorophenyl)-3,7-diphenyl-4H-1,2-diazepine but have fewer side effects. Another area of interest is the development of new treatments for psychiatric disorders that target different neurotransmitters or use different mechanisms of action. Finally, there is a need for further research on the long-term effects of 5-(4-Chlorophenyl)-3,7-diphenyl-4H-1,2-diazepine and other antipsychotic drugs, particularly with regard to their effects on metabolic function and other physiological processes.
Métodos De Síntesis
Clozapine is synthesized through a multi-step process that involves the reaction of 4-chlorobenzophenone with hydrazine hydrate to form 4-chlorophenylhydrazine. This compound is then reacted with benzaldehyde to form 4-chlorophenyl-3-phenylhydrazone, which is subsequently cyclized with acetic anhydride to form 5-(4-Chlorophenyl)-3,7-diphenyl-4H-1,2-diazepine.
Aplicaciones Científicas De Investigación
Clozapine has been extensively studied for its therapeutic potential in treating various psychiatric disorders. It is primarily used to treat schizophrenia and other psychotic disorders, but it has also been studied for its potential in treating bipolar disorder, major depressive disorder, and other mood disorders.
Propiedades
Número CAS |
25649-73-4 |
|---|---|
Nombre del producto |
5-(4-Chlorophenyl)-3,7-diphenyl-4H-1,2-diazepine |
Fórmula molecular |
C23H17ClN2 |
Peso molecular |
356.8 g/mol |
Nombre IUPAC |
5-(4-chlorophenyl)-3,7-diphenyl-4H-diazepine |
InChI |
InChI=1S/C23H17ClN2/c24-21-13-11-17(12-14-21)20-15-22(18-7-3-1-4-8-18)25-26-23(16-20)19-9-5-2-6-10-19/h1-15H,16H2 |
Clave InChI |
VKIKOXFNAWZNAZ-UHFFFAOYSA-N |
SMILES |
C1C(=CC(=NN=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
SMILES canónico |
C1C(=CC(=NN=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[5-(3-Methylpiperazin-1-yl)-2-nitrophenyl]amino}ethanol](/img/structure/B187738.png)

![2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B187741.png)


